molecular formula C7H8Cl2N2 B052488 2,4-Dichloro-5-isopropylpyrimidine CAS No. 514843-12-0

2,4-Dichloro-5-isopropylpyrimidine

Cat. No.: B052488
CAS No.: 514843-12-0
M. Wt: 191.05 g/mol
InChI Key: WZJYQYUSMHGHAI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-isopropylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reactivity :

    • 2,4-dichloro-5-isopropylpyrimidine is a versatile intermediate in the synthesis of various pyrimidine derivatives, often used for its reactivity in nucleophilic substitution reactions.
    • It can be transformed into different substituted pyrimidines, demonstrating its utility in creating diverse molecular structures (Richter et al., 2013).
  • Drug Design and Antiviral Research :

    • In the context of medicinal chemistry, derivatives of this compound have been explored for their potential antiviral properties.
    • For example, certain 2,4-diaminopyrimidine derivatives, which can be synthesized from this compound, have shown inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral drug design (Hocková et al., 2003).
  • Structural and Computational Studies :

    • Studies involving this compound also include computational and spectroscopic analysis to understand its molecular characteristics and reactivity.
    • For instance, investigations into the vibrational spectra and molecular dynamics of derivatives of this compound contribute to a deeper understanding of their structural properties (Al-Omary et al., 2017).
  • Innovative Synthetic Routes :

    • New synthetic methods involving this compound have been developed to create complex molecular structures such as di(het)aryl-pyrido[3,2-d]pyrimidines, which have potential applications in various chemical and pharmaceutical fields (Tikad et al., 2007).

Mechanism of Action

Target of Action

2,4-Dichloro-5-isopropylpyrimidine is a type of pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of this compound could be these inflammatory mediators.

Mode of Action

It is known that pyrimidine derivatives can inhibit immune-activated nitric oxide production . This suggests that this compound might interact with its targets by suppressing their activities, thereby reducing inflammation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to inflammation. The compound may affect the pathways involving the inflammatory mediators mentioned above . By inhibiting these mediators, this compound could potentially disrupt the inflammatory response, leading to downstream effects such as reduced inflammation.

Pharmacokinetics

One source suggests that similar compounds have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The result of this compound’s action is likely a reduction in inflammation, given its potential anti-inflammatory effects . By inhibiting key inflammatory mediators, the compound could potentially reduce inflammation at the molecular and cellular levels .

Safety and Hazards

The safety data sheet for 2,4-Dichloropyrimidine, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,4-Dichloro-5-isopropylpyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2,4-dichloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYQYUSMHGHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514843-12-0
Record name 2,4-dichloro-5-(propan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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